molecular formula C11H21NO2 B3077606 Ethyl 2-(3-methylpiperidin-1-yl)propanoate CAS No. 1048917-49-2

Ethyl 2-(3-methylpiperidin-1-yl)propanoate

Cat. No.: B3077606
CAS No.: 1048917-49-2
M. Wt: 199.29 g/mol
InChI Key: GKPBXOVUKKLFKG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylpiperidin-1-yl)propanoate (CAS: 1048917-49-2) is a piperidine-derived ester compound characterized by a propanoate backbone substituted with a 3-methylpiperidin-1-yl group at the second carbon. It is primarily utilized in organic synthesis and pharmaceutical research, with a purity of 95% in commercial preparations . The compound’s structure combines the rigidity of the piperidine ring with the ester functionality, making it a versatile intermediate for drug discovery and chemical derivatization.

Properties

IUPAC Name

ethyl 2-(3-methylpiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-6-9(2)8-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPBXOVUKKLFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284892
Record name Ethyl α,3-dimethyl-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048917-49-2
Record name Ethyl α,3-dimethyl-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048917-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,3-dimethyl-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylpiperidin-1-yl)propanoate typically involves the esterification of 2-(3-methylpiperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-methylpiperidin-1-yl)propanoate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(3-methylpiperidin-1-yl)propanoic acid, which can then interact with biological targets to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Position on Piperidine Additional Groups Purity
Ethyl 2-(3-methylpiperidin-1-yl)propanoate 1048917-49-2 3-methyl None 95%
Ethyl 2-(4-methylpiperidin-1-yl)propanoate 928709-07-3 4-methyl None 95%
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 122806-10-4 N/A Phenyl at C3 N/A
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate 17824-87-2 N/A Phenyl and piperidinyl at C3 N/A

Key Observations :

  • Methyl Position : The 3-methyl vs. 4-methyl substitution on the piperidine ring (e.g., QY-7086 vs. QZ-4443) alters steric and electronic environments. The 3-methyl variant may exhibit greater conformational flexibility due to reduced steric hindrance compared to the 4-methyl analog .
  • Dual Substituents: Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate features both phenyl and piperidinyl groups at C3, creating significant steric bulk that may hinder interactions with biological targets .
Physicochemical Properties:

Limited data are available for most compounds (e.g., melting/boiling points, solubility). However:

  • This compound and its 4-methyl analog lack explicit data but share ester functional groups, implying comparable polarity and hydrolytic sensitivity .

Biological Activity

Ethyl 2-(3-methylpiperidin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-(3-methylpiperidin-1-yl)propanoic acid. Its structure can be represented as follows:

CxHyO2\text{C}_x\text{H}_y\text{O}_2

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily arises from its hydrolysis, leading to the release of the active form, 2-(3-methylpiperidin-1-yl)propanoic acid. This active form can interact with specific molecular targets, influencing various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been noted for its potential interaction with muscarinic acetylcholine receptors, which play a role in various physiological processes including cognition and muscle contraction .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound exhibited better efficacy than traditional chemotherapeutics like bleomycin by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity Effects References
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro
Enzyme InteractionInhibits specific metabolic enzymes

Case Study: Anticancer Efficacy

In a controlled study involving FaDu hypopharyngeal tumor cells, this compound was shown to significantly reduce cell viability compared to untreated controls. The mechanism was linked to enhanced apoptosis rates as evidenced by increased caspase activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

Compound Biological Activity
Ethyl 2-(4-methylpiperidin-1-yl)propanoateModerate anticancer activity
Ethyl 2-(3-methylpyrrolidin-1-yl)propanoateLower anti-inflammatory effects

This comparative analysis highlights the unique efficacy of this compound in specific biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-methylpiperidin-1-yl)propanoate
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Ethyl 2-(3-methylpiperidin-1-yl)propanoate

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